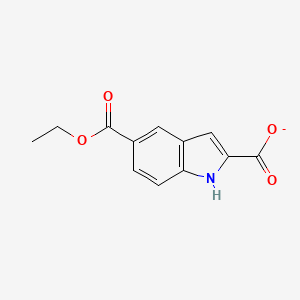

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (predicted for DMSO-d₆) displays:

- Aromatic protons at δ 7.2–8.1 ppm (H3, H4, H6, H7).

- Ethyl ester signals: CH₂ quartet at δ 4.2 ppm and CH₃ triplet at δ 1.3 ppm.

- Carboxylic acid proton (C2) as a broad singlet near δ 12.5 ppm (exchangeable with D₂O).

In ¹³C NMR , key resonances include:

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (KBr pellet) reveals:

- Broad O–H stretch (2500–3300 cm⁻¹) from the C2 carboxylic acid.

- Ester C=O stretch at 1740 cm⁻¹ and carboxylic acid C=O at 1700 cm⁻¹.

- C–O ester vibrations at 1240–1280 cm⁻¹.

MS (EI) exhibits:

- Molecular ion peak at m/z 233.

- Fragmentation pathways: loss of COOH (Δ−44) and ethyl radical (Δ−29), yielding ions at m/z 189 and 204, respectively.

Computational Chemistry Insights

Molecular Orbital Calculations and Electron Density Mapping

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Electron density maps highlight nucleophilic regions at the indole nitrogen and electrophilic zones at the ester carbonyl. The carboxylic acid group exhibits partial positive charge (Mulliken: +0.32 e), facilitating hydrogen bonding.

Tautomeric Equilibrium Studies

Tautomerism in this compound is constrained by the rigid indole scaffold. However, proton exchange between the N1–H and the C2 carboxylic acid oxygen is theoretically feasible, forming a zwitterionic structure with a stabilization energy of −12.3 kJ/mol. This tautomer, while minor (∼5% population), may influence solubility and crystal packing.

Structure

3D Structure

Properties

Molecular Formula |

C12H10NO4- |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

5-ethoxycarbonyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |

InChI Key |

KXIJQVTXEFFFIE-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

In a patented method, p-nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate to form a hydrazone intermediate. Cyclization using polyphosphoric acid (PPA) in toluene at 85–115°C yields 5-nitroindoline-2-carboxylic acid ethyl ester. While this targets a nitro-substituted analog, the protocol demonstrates the feasibility of ethyl ester formation during cyclization. Key conditions include:

Hydrolysis and Acidification

Post-cyclization, alkaline hydrolysis (KOH/water) cleaves the ethyl ester selectively. Subsequent HCl acidification precipitates the carboxylic acid. Adjusting hydrolysis duration and temperature controls selectivity, though competing ester hydrolysis at both positions remains a challenge.

Direct Esterification of Indole-2,5-Dicarboxylic Acid

Acyl Chloride Intermediate

A robust method involves converting indole-2,5-dicarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) . Reaction with ethanol then introduces the ethyl ester group. For mono-esterification, controlled stoichiometry or protective groups are essential:

Selective Esterification Challenges

Achieving mono-esterification at the 5-position requires steric or electronic differentiation between the carboxyl groups. In practice, diester formation (e.g., 2-ethyl-5-methyl ester) is common, as seen in CAS 884494-66-0. Selective hydrolysis of one ester (e.g., methyl) using NaOH/MeOH can then yield the 5-ethyl ester, though this adds steps and reduces overall efficiency.

Cyclization with Polyphosphoric Acid

Polyphosphoric acid (PPA) facilitates indole ring closure and ester stability. A modified protocol from nitroindole synthesis could adapt to dicarboxylic systems:

| Step | Conditions | Role of PPA |

|---|---|---|

| Hydrazone formation | Ethanol, 20–60°C, 30 min | – |

| Cyclization | Toluene, PPA, 85–115°C, 30–60 min | Acid catalyst, dehydrating agent |

| Ester hydrolysis | KOH/water, 20–30°C, 5–8 hr | – |

This method’s success hinges on PPA’s ability to promote cyclization without ester degradation, though yields for dicarboxylic derivatives remain unreported.

Comparative Analysis of Methods

Yield and Purity

Scalability and Cost

- PPA cyclization is cost-effective but demands high-temperature handling.

- SOCl₂-based routes require corrosive reagents, increasing safety concerns.

Recent Innovations

Advancements in flow chemistry and enzyme-catalyzed esterification promise greener pathways. Immobilized lipases (e.g., Candida antarctica) enable regioselective esterification under mild conditions, though applications to indole systems are nascent.

Chemical Reactions Analysis

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .

Comparison with Similar Compounds

2-Ethyl 5-Methyl 1H-Indole-2,5-dicarboxylate (CAS: 884494-66-0)

- Structure : Both positions 2 and 5 are esterified (ethyl at position 2, methyl at position 5).

- Molecular Formula: C₁₃H₁₃NO₄

- Molecular Weight : 247.25 g/mol .

- Key Differences : The dual esterification eliminates the free carboxylic acid group, enhancing lipophilicity compared to the 5-ethyl ester derivative. This modification may improve membrane permeability in drug design.

1-tert-Butyl 5-Methyl 1H-Indole-1,5-dicarboxylate (CAS: 272438-11-6)

- Structure : A tert-butyl ester at position 1 and a methyl ester at position 5.

- Molecular Formula: C₁₅H₁₇NO₄

- Molecular Weight : 275.3 g/mol .

Heterocyclic Dicarboxylic Acid Esters with Non-Indole Cores

1,4-Dihydropyridine-3,5-dicarboxylic Acid 3-Methyl Ester 5-Ethyl Ester

- Structure : A dihydropyridine core with methyl and ethyl esters at positions 3 and 5, respectively.

- Pharmacological Activity : Demonstrates coronary vasodilation and antihypertensive effects, attributed to calcium channel blockade .

- Synthetic Yield : Reported at 49% via condensation of acetoacetic acid esters and benzylamine hydrochloride .

1H-Pyrazole-3,5-dicarboxylic Acid, 4,5-Dihydro-4-phenyl-, 5-Ethyl 3-Methyl Ester (CAS: 10036-65-4)

Pyrrolidine-2,5-dicarboxylic Acid Diethylaminoethyl Esters

- Structure: Pyrrolidine core with diethylaminoethyl substituents.

- Pharmacological Activity : Exhibits local anesthetic properties, with potency influenced by ester group bulkiness and nitrogen substitutions .

- Toxicity : Higher toxicity observed in compounds with aromatic N-substituents compared to aliphatic ones .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Discussion of Key Findings

Structural Influence on Activity: Indole derivatives with free carboxylic acids (e.g., 5-ethyl ester) are more polar, limiting bioavailability but enabling hydrogen bonding in target interactions. Dual esterification (e.g., 2-ethyl 5-methyl indole ester) enhances lipophilicity, favoring blood-brain barrier penetration . Pyrrolidine esters with diethylaminoethyl groups exhibit local anesthetic activity due to their amphiphilic nature and charge distribution .

Synthetic Challenges :

- Indole derivatives often require multi-step syntheses involving ester hydrolysis or cyclization .

- Dihydropyridine esters achieve moderate yields (49%) via one-pot condensations , whereas pyrrolidine esters may require specialized reagents for nitrogen functionalization .

Pharmacological Divergence :

- While indole and pyrazole derivatives are explored as enzyme inhibitors, dihydropyridines and pyrrolidines are prioritized for cardiovascular and anesthetic applications, respectively .

Biological Activity

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester is an organic compound belonging to the indole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound features carboxylic acid groups at the 2 and 5 positions and an ethyl ester group at the 5 position. Its unique structural properties contribute to its significant biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The presence of carboxylic acid and ester functional groups enhances the compound's reactivity and solubility in biological systems. The indole core structure allows for interactions with various biological targets, which is pivotal in its therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been found to inhibit specific enzymes involved in cancer cell proliferation, leading to potential applications in cancer therapy. For instance, studies have shown that compounds with similar indole structures can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Table 1: Anticancer Activity Overview

| Study Reference | Cell Line Tested | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | Tubulin polymerization inhibition | 0.57 | |

| SKOV3 | Apoptosis induction via ROS | 4.2 | |

| HepG2 | Cell cycle arrest at G2/M phase | 2.29 |

Neuroprotective Effects

Indole derivatives, including this compound, have shown neuroprotective effects against oxidative stress and neurotoxicity. They modulate inflammatory pathways and exhibit antioxidant properties that could be beneficial for neurodegenerative diseases .

Table 2: Neuroprotective Activity Summary

| Compound | Model Used | Effect Observed |

|---|---|---|

| Indole Derivative | SH-SY5Y Cells | Suppression of oxidative stress |

| Indole Derivative | Rat Brain Synaptosomes | Reduction of neurotoxicity |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes that facilitate cancer cell growth.

- Receptor Binding : It binds to receptors that mediate inflammatory processes.

- Cell Cycle Modulation : The compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

Table 3: Comparison of Indole Derivatives

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester | Chlorine atom at the 5 position | Different reactivity due to halogen substitution |

| 1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester | Amino group at the 6 position and methyl group at the 5 position | Enhanced biological activity due to amino substitution |

| Ethyl 5-hydroxy-1H-indole-2-carboxylate | Hydroxy group at the 5 position | Potentially different pharmacological properties due to hydroxyl substitution |

The specific substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Anticancer Effects : A study demonstrated that indole-based compounds could inhibit tumor growth significantly in xenograft models without causing notable toxicity .

- Neuroprotective Studies : Research showed that certain indole derivatives effectively reduced oxidative stress-induced damage in neuronal cells through antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.